![molecular formula C15H19NO2 B13452374 Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{2-benzyl-2-azabicyclo[211]hexan-1-yl}acetate is a complex organic compound characterized by its unique bicyclic structure This compound is part of the azabicyclohexane family, which is known for its rigid and strained ring systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate typically involves a series of steps starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic core of the compound. This reaction can be initiated using UV light and typically requires specific conditions such as low temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. This requires specialized equipment to handle large volumes and maintain the necessary reaction conditions. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product with high purity .
化学反応の分析
Types of Reactions
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate undergoes various types of chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, usually facilitated by reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of specialty chemicals
作用機序
The mechanism by which methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol: This compound shares a similar core structure but differs in its functional groups.
Azabicyclo[2.1.1]hexane Piperazinium Salt: Another related compound with a similar bicyclic structure but different substituents
Uniqueness
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate is unique due to its specific ester functional group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications where ester functionality is desired .
特性
分子式 |
C15H19NO2 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
methyl 2-(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)acetate |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)9-15-7-13(8-15)11-16(15)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChIキー |
NCCYUZANUJHVFP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC12CC(C1)CN2CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


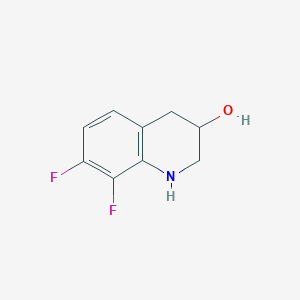
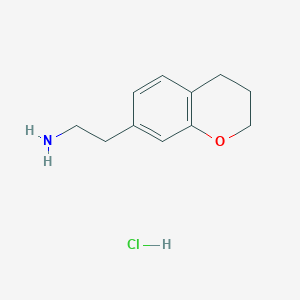
![4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13452310.png)
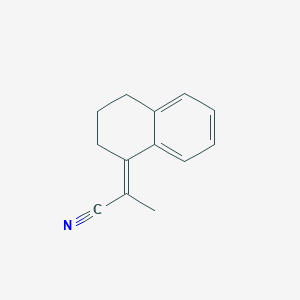
![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
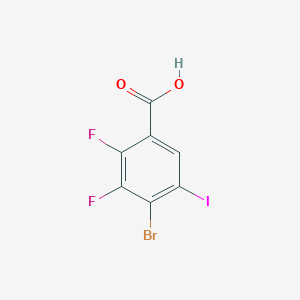
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
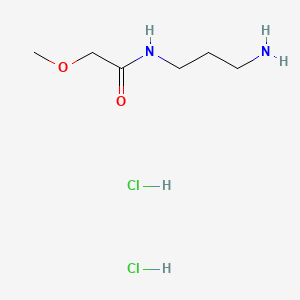
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)

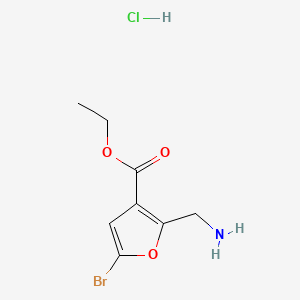
![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
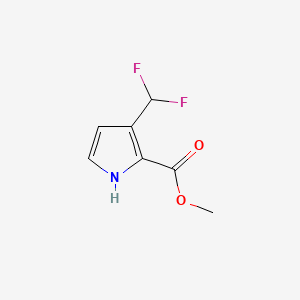
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
